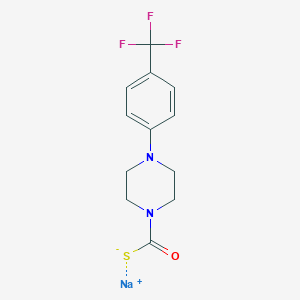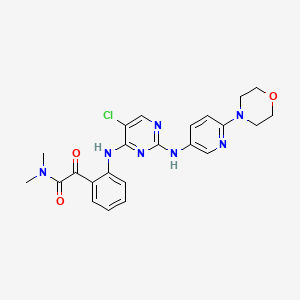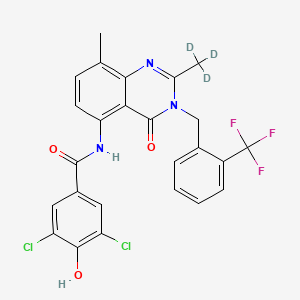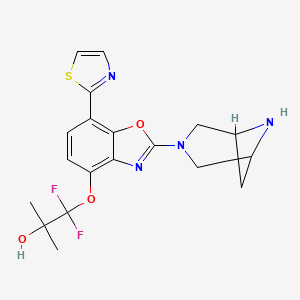
Vibsanin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vibsanin C is a natural product belonging to the vibsane-type diterpenoids, which are characteristic compounds found in certain species of the Viburnum genus, such as Viburnum awabuki and Viburnum odoratissimum . These diterpenoids are known for their unique structures and biological activities, making them a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Vibsanin C involves several steps, including the oxy-Cope rearrangement of precursor compounds. The major product, this compound, and its 5-epimer are formed through this rearrangement . Specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the rearrangement and subsequent reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its status as a natural product primarily extracted from Viburnum species. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions: Vibsanin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound include its epimers and other derivatives that exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Vibsanin C has been studied for its various biological activities, including cytotoxic, antibacterial, and anti-inflammatory properties . It has shown potential in inhibiting the growth of cancer cells and reducing inflammation, making it a promising candidate for drug development. Additionally, this compound and its derivatives have been explored for their ability to inhibit heat shock protein 90 (HSP90), which is involved in protein folding and has implications in cancer and neurodegenerative diseases .
Wirkmechanismus
The mechanism of action of Vibsanin C involves its interaction with molecular targets such as HSP90. By inhibiting HSP90, this compound disrupts the protein folding process, leading to the induction of apoptosis in cancer cells . This mechanism highlights its potential as a therapeutic agent in treating various diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Vibsanin C include other vibsane-type diterpenoids such as Vibsanin B, Neovibsanin A, and 5-epi-Vibsanin C . These compounds share structural similarities but differ in their biological activities and reactivity.
Uniqueness: this compound is unique due to its specific structure and the biological activities it exhibits. Its ability to inhibit HSP90 and induce apoptosis in cancer cells sets it apart from other similar compounds, making it a valuable subject of study in medicinal chemistry .
Eigenschaften
Molekularformel |
C25H36O5 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
[(E)-2-[(1S,2S,7S)-5-(hydroxymethyl)-2-methyl-2-(4-methylpent-3-enyl)-6-oxo-7-(2-oxopropyl)cyclohept-4-en-1-yl]ethenyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C25H36O5/c1-17(2)8-7-11-25(6)12-9-20(16-26)24(29)21(15-19(5)27)22(25)10-13-30-23(28)14-18(3)4/h8-10,13-14,21-22,26H,7,11-12,15-16H2,1-6H3/b13-10+/t21-,22-,25-/m0/s1 |
InChI-Schlüssel |
FUJYXGPHSQJMJL-QQFOBNRMSA-N |
Isomerische SMILES |
CC(=CCC[C@]1(CC=C(C(=O)[C@H]([C@@H]1/C=C/OC(=O)C=C(C)C)CC(=O)C)CO)C)C |
Kanonische SMILES |
CC(=CCCC1(CC=C(C(=O)C(C1C=COC(=O)C=C(C)C)CC(=O)C)CO)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B15138718.png)

![potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate](/img/structure/B15138730.png)
![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)



![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)




